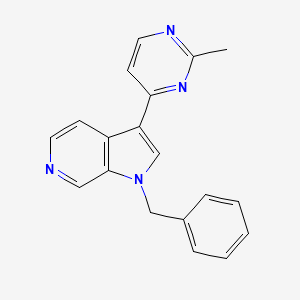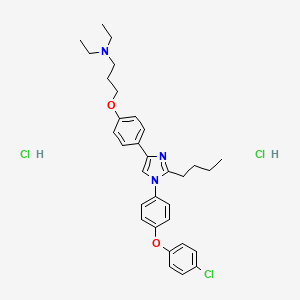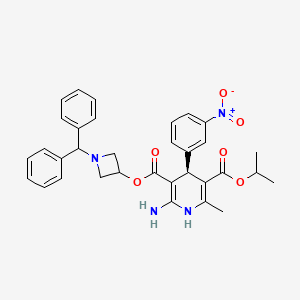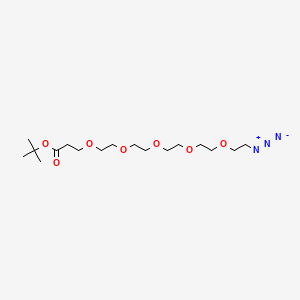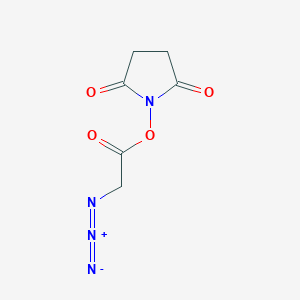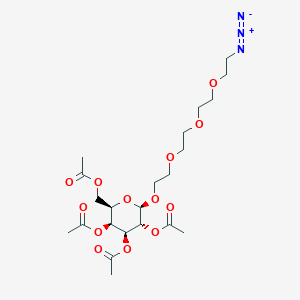
Azido-PEG4-tetra-Ac-beta-D-glucose
Overview
Description
Azido-PEG4-tetra-Ac-beta-D-glucose is a polyethylene glycol derivative that contains an azide group and a D-glucose group. The azide group facilitates Click Chemistry, while the hydrophilic polyethylene glycol spacer enhances solubility in aqueous media. The D-glucose group further increases solubility and selectivity in PEGylation reactions .
Mechanism of Action
Target of Action
Azido-PEG4-tetra-Ac-beta-D-glucose is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains an azide group , which is highly reactive and typically used in “Click” reactions . It also contains a polyethylene glycol (PEG) chain with four ethylene glycol units (PEG4), which increases the compound’s solubility and flexibility . The compound’s interaction with its targets leads to the formation of a ternary complex with the target protein and an E3 ubiquitin ligase. This complex then undergoes ubiquitination, marking the target protein for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, PROTACs like this compound can influence various downstream effects depending on the function of the target protein.
Pharmacokinetics
The presence of the peg4 chain and d-glucose in the compound likely enhance its solubility, which could potentially improve itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . This can lead to a variety of molecular and cellular effects depending on the specific function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules that can react with the azide group or interfere with the ubiquitin-proteasome system could potentially influence the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-tetra-Ac-beta-D-glucose is synthesized through a multi-step process involving the conjugation of azide and D-glucose groups to a polyethylene glycol chain. The azide group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes or cycloalkynes to form triazole linkages . The polyethylene glycol chain improves the solubility, stability, and biocompatibility of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and controlled reaction environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-tetra-Ac-beta-D-glucose undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes or cycloalkynes in the presence of a copper catalyst to form triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Alkynes or Cycloalkynes: React with the azide group to form triazole linkages.
Major Products Formed
Scientific Research Applications
Azido-PEG4-tetra-Ac-beta-D-glucose has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Bioconjugation: Facilitates the selective attachment of molecules to specific targets in the body, improving drug targeting and efficacy.
Proteomics Research: Utilized in the study of protein interactions and functions.
Chemical Biology: Employed in the development of chemical probes and tools for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-tetra-Ac-beta-D-galactose: Similar structure but contains a galactose group instead of a glucose group.
Azido-PEG4-tetra-Ac-beta-D-mannose: Contains a mannose group instead of a glucose group.
Uniqueness
Azido-PEG4-tetra-Ac-beta-D-glucose is unique due to its combination of an azide group, a polyethylene glycol chain, and a D-glucose group. This combination enhances its solubility, stability, and selectivity in PEGylation reactions, making it a valuable tool in drug delivery and bioconjugation .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCSGRZSLBMCF-CDJZJNNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


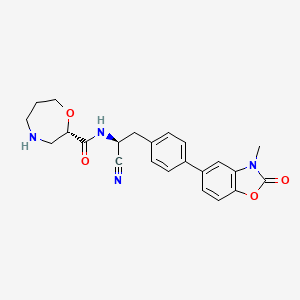
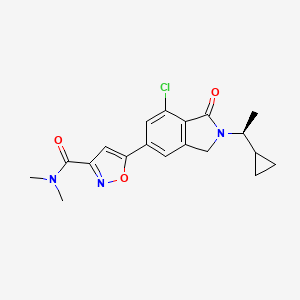

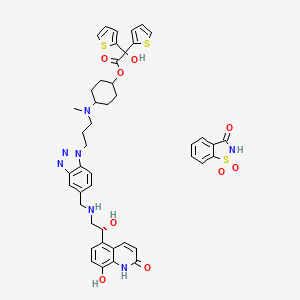
![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)
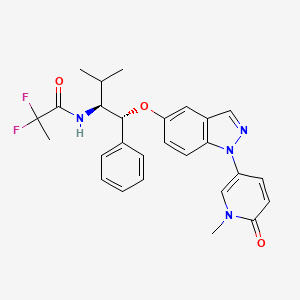
![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
